4-Acetamido-3-nitropyridine

Übersicht

Beschreibung

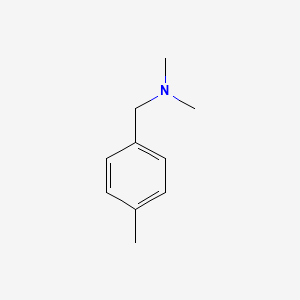

4-Acetamido-3-nitropyridine is a chemical compound with the IUPAC name N-(3-nitro-4-pyridinyl)acetamide . It has a molecular weight of 181.15 and its molecular formula is C7H7N3O3 .

Synthesis Analysis

The synthesis of nitropyridines, such as 4-Acetamido-3-nitropyridine, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis

The InChI code for 4-Acetamido-3-nitropyridine is 1S/C7H7N3O3/c1-5(11)9-6-2-3-8-4-7(6)10(12)13/h2-4H,1H3,(H,8,9,11) .Chemical Reactions Analysis

From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Acetamido-3-nitropyridine include a molecular weight of 181.15 and a molecular formula of C7H7N3O3 .Wissenschaftliche Forschungsanwendungen

Derivatization and Synthesis

4-Acetamido-3-nitropyridine serves as a pivotal intermediate in synthesizing various biologically active compounds. Ling-Zhi Lin et al. (2019) highlighted an efficient one-pot protocol that converts 3-nitropyridines to 3-acetamidopyridin-2-yl 4-methylbenzenesulfonate derivatives, which are core structures in many pharmaceutical molecules. This method showcases good functional group tolerance and regioselectivity, making it apt for further chemical elaborations on a gram-scale synthesis (Ling-Zhi Lin et al., 2019).

Stability Studies

In the pharmaceutical field, understanding the stability of chemical compounds is crucial. J. Raust et al. (2007) performed stability studies on ionized and non-ionized forms of 3,4-diaminopyridine, closely related to 4-acetamido-3-nitropyridine, under various stress conditions. The study found that the salt species of the compound showed greater stability under oxidative stress conditions than the molecular species, highlighting the importance of chemical structure in the stability and degradation pathways of such compounds (J. Raust et al., 2007).

Synthesis of Nitro Compounds

S. Le and N. Nishiwaki (2018) reported a powerful method for synthesizing various nitro compounds, including nitropyridines, through a three-component ring transformation. This method is applicable to a wide range of ketones and aldehydes, showcasing the versatility of nitropyridines like 4-acetamido-3-nitropyridine in synthesizing biologically active compounds (S. Le & N. Nishiwaki, 2018).

Environmental Applications

In environmental science, understanding the behavior of chemical compounds is vital for assessing their impact. M. Mahmoud et al. (2016) conducted a study on γ-Al2O3-bonded-3-chloropropyltrimethoxysilane nanosorbent's potential in binding and removing 4-nitroaniline and 2-amino-3-nitropyridine from water. This research is significant for environmental pollution control and highlights the broader applications of nitropyridine compounds in water treatment processes (M. Mahmoud et al., 2016).

Antioxidant Activity

S. Dikalov et al. (2018) studied pyrrolidine nitroxides with acetoxymethoxycarbonyl groups that undergo hydrolysis by cellular esterases to carboxylate derivatives. This process is significant for biological applications of nitroxides, including 4-acetamido-3-nitropyridine derivatives, in biology as antioxidants and functional spin probes for various biomedical imaging techniques (S. Dikalov et al., 2018).

Safety And Hazards

Safety measures for handling 4-Acetamido-3-nitropyridine include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Eigenschaften

IUPAC Name |

N-(3-nitropyridin-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3/c1-5(11)9-6-2-3-8-4-7(6)10(12)13/h2-4H,1H3,(H,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXAMTQAVAJACLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=NC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80337184 | |

| Record name | 4-ACETAMIDO-3-NITROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetamido-3-nitropyridine | |

CAS RN |

79371-42-9 | |

| Record name | 4-ACETAMIDO-3-NITROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2R)-pyrrolidine-2-carbonyl]amino]pentanediamide](/img/structure/B1597321.png)

![Benzo[b]selenophene](/img/structure/B1597324.png)

![Bicyclo[1.1.1]pentane](/img/structure/B1597325.png)

![Bicyclo[2.2.2]oct-5-en-2-one](/img/structure/B1597331.png)